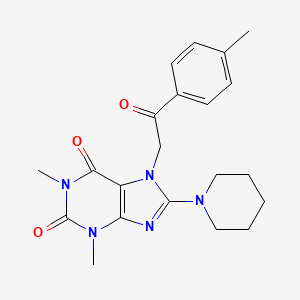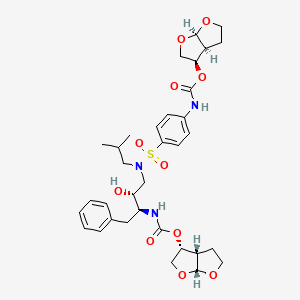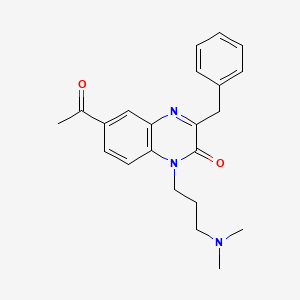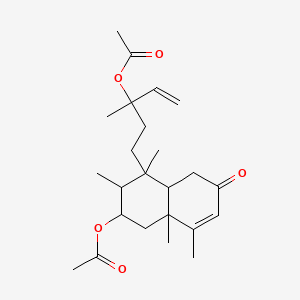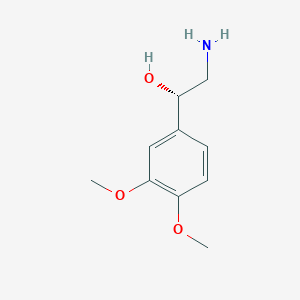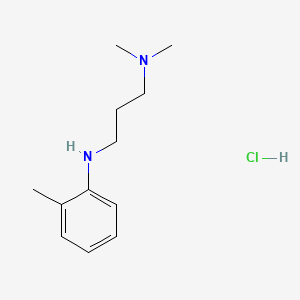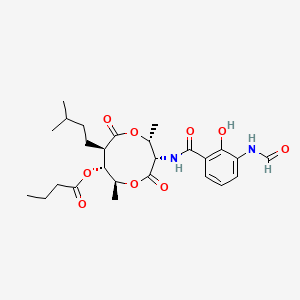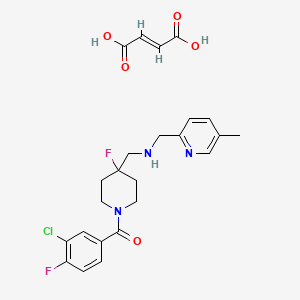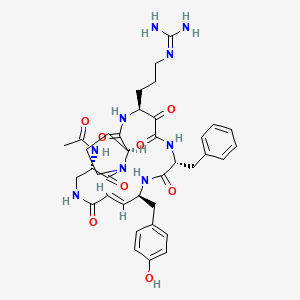
Cyclotheonamide B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclotheonamide B is a naturally occurring cyclic peptide isolated from the marine sponge Theonella swinhoei. This compound is known for its potent inhibitory activity against serine proteases, such as thrombin. This compound contains unique amino acids, including vinylogous tyrosine and α-ketoarginine, which were previously unknown in nature .
準備方法
Synthetic Routes and Reaction Conditions
The total synthesis of Cyclotheonamide B involves a flexible, convergent approach starting from constituent amino acids. Conventional benzyl-, t-butyl-, and allyl-based protecting groups are used in the synthesis . The synthesis can be divided into two key segments: segment A (a tripeptide consisting of l-proline, l-α-hydroxy-β-homoarginine, and d-phenylalanine) and segment B (a dipeptide consisting of vinylogous l-tyrosine and l-2,3-diaminopropanoic acid) . These segments are then coupled using peptide coupling reagents such as TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronoium hexafluorophosphate) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthesis process. The compound is primarily synthesized in research laboratories for scientific studies.
化学反応の分析
Types of Reactions
Cyclotheonamide B undergoes various chemical reactions, including:
Oxidation: The presence of vinylogous tyrosine allows for oxidation reactions.
Reduction: Reduction reactions can occur at the α-ketoarginine residue.
Substitution: Substitution reactions are possible at the amino acid residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vinylogous tyrosine can lead to the formation of quinone derivatives.
科学的研究の応用
Cyclotheonamide B has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and macrocyclization.
Biology: Investigated for its inhibitory effects on serine proteases, making it a valuable tool in enzymology studies.
Medicine: Potential therapeutic applications due to its ability to inhibit thrombin, which is involved in blood clotting.
Industry: Limited industrial applications, primarily used in research settings.
作用機序
Cyclotheonamide B exerts its effects by inhibiting serine proteases, such as thrombin. The compound binds to the active site of the enzyme, preventing substrate access and subsequent catalysis . The unique amino acids, vinylogous tyrosine and α-ketoarginine, play a crucial role in this inhibitory activity.
類似化合物との比較
Cyclotheonamide B is part of a family of cyclic peptides known as cyclotheonamides. Similar compounds include:
Cyclotheonamide A: Another cyclic peptide from Theonella swinhoei with similar inhibitory activity against serine proteases.
This compound is unique due to its specific amino acid composition and potent inhibitory activity against thrombin, making it a valuable compound for scientific research.
特性
CAS番号 |
129033-05-2 |
|---|---|
分子式 |
C37H47N9O8 |
分子量 |
745.8 g/mol |
IUPAC名 |
N-[(3S,7E,9S,12R,16S,19S)-12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]acetamide |
InChI |
InChI=1S/C37H47N9O8/c1-22(47)42-29-21-41-31(49)16-13-25(19-24-11-14-26(48)15-12-24)43-33(51)28(20-23-7-3-2-4-8-23)45-35(53)32(50)27(9-5-17-40-37(38)39)44-34(52)30-10-6-18-46(30)36(29)54/h2-4,7-8,11-16,25,27-30,48H,5-6,9-10,17-21H2,1H3,(H,41,49)(H,42,47)(H,43,51)(H,44,52)(H,45,53)(H4,38,39,40)/b16-13+/t25-,27+,28-,29+,30+/m1/s1 |
InChIキー |
KVILZKPCTDRTNA-XRBZIDJVSA-N |
異性体SMILES |
CC(=O)N[C@H]1CNC(=O)/C=C/[C@@H](NC(=O)[C@H](NC(=O)C(=O)[C@@H](NC(=O)[C@@H]2CCCN2C1=O)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O |
正規SMILES |
CC(=O)NC1CNC(=O)C=CC(NC(=O)C(NC(=O)C(=O)C(NC(=O)C2CCCN2C1=O)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


